molecular formula C17H24N4O2S B6971268 1-(1-methylcyclohexyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]methanesulfonamide

1-(1-methylcyclohexyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]methanesulfonamide

Cat. No.: B6971268
M. Wt: 348.5 g/mol
InChI Key: VIYIPQFEQQSSHX-UHFFFAOYSA-N
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Description

1-(1-methylcyclohexyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]methanesulfonamide is a complex organic compound that features a unique combination of a cyclohexyl group, a triazole ring, and a methanesulfonamide moiety

Properties

IUPAC Name

1-(1-methylcyclohexyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S/c1-17(10-6-3-7-11-17)13-24(22,23)19-12-16-20-18-14-21(16)15-8-4-2-5-9-15/h2,4-5,8-9,14,19H,3,6-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYIPQFEQQSSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)CS(=O)(=O)NCC2=NN=CN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methylcyclohexyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]methanesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the phenyl group. The cyclohexyl group is then attached, and finally, the methanesulfonamide moiety is introduced. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-methylcyclohexyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a catalyst like pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-(1-methylcyclohexyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer or infections.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(1-methylcyclohexyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. The phenyl group may enhance binding affinity through hydrophobic interactions, while the methanesulfonamide moiety can participate in hydrogen bonding or electrostatic interactions. These combined effects result in the compound’s biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1-methylcyclohexyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]methanesulfonamide: shares similarities with other triazole-containing compounds, such as:

Uniqueness

What sets this compound apart is its unique combination of a cyclohexyl group and a methanesulfonamide moiety, which may confer distinct chemical and biological properties not found in other triazole-containing compounds.

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